Indoxam

sPLA₂ inhibition endothelial inflammation NF-κB signaling

Indoxam is a selective sPLA2 active-site inhibitor that uniquely combines catalytic blockade with high-affinity PLA2R antagonism (Ki=30 nM)-a dual mechanism absent in conventional sPLA2 inhibitors like thioetheramide-PC. Researchers requiring complete suppression of NF-κB activation and MCP-1 expression in endothelial models cannot substitute generic sPLA2 inhibitors without compromising endpoint validity. - IC50 0.8-1.2 µM for LPC species inhibition in LDL; complete NF-κB/MCP-1 suppression in HUVEC. - Validated in murine endotoxemia models; PLA2R-dependent survival benefit confirmed by genetic knockout controls. - Available from stock in standard pack sizes (10-100 mg); custom synthesis and bulk quantities on request.

Molecular Formula C27H24N2O5
Molecular Weight 456.5 g/mol
Cat. No. B1244226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndoxam
Synonymsindoxam
Molecular FormulaC27H24N2O5
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCCC1=C(N2C=CC=C(C2=C1C(=O)C(=O)N)OCC(=O)O)CC3=CC=CC=C3C4=CC=CC=C4
InChIInChI=1S/C27H24N2O5/c1-2-19-21(15-18-11-6-7-12-20(18)17-9-4-3-5-10-17)29-14-8-13-22(34-16-23(30)31)25(29)24(19)26(32)27(28)33/h3-14H,2,15-16H2,1H3,(H2,28,33)(H,30,31)
InChIKeyUWYANTZRSJRLJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indoxam: Chemical Class and sPLA2 Inhibition


Indoxam (C₂₇H₂₄N₂O₅, molecular weight 456.5 g/mol) is a synthetic indole analogue classified as a biphenyl derivative [1]. It functions as a selective, active-site-directed inhibitor of secreted phospholipase A₂ (sPLA₂) enzymes [2]. Indoxam is not a naturally occurring metabolite and is exclusively encountered in research settings where exogenous sPLA₂ inhibition is required [1]. Its primary mechanism involves direct binding to the sPLA₂ catalytic site, preventing enzymatic hydrolysis of phospholipid substrates and subsequent generation of pro-inflammatory lipid mediators such as lysophosphatidylcholine (LPC) [2].

Selective sPLA₂ active-site inhibition
Research-only synthetic indole analogue
Pathway studies: phospholipid hydrolysis blockade

Indoxam: Why Substitution by Other sPLA2 Inhibitors Fails


Indoxam exhibits a distinct functional profile that prevents straightforward substitution with other sPLA₂ inhibitors. Unlike thioetheramide-PC, a competitive sPLA₂ inhibitor that fails to suppress NF-κB activation and MCP-1 expression in endothelial cells under identical conditions, Indoxam provides complete suppression of these inflammatory endpoints [1]. Furthermore, Indoxam demonstrates potent inhibition of the PLA₂ receptor (PLA2R) binding interaction (Kᵢ = 30 nM), a property not shared by all sPLA₂ inhibitors and one that confers unique anti-inflammatory efficacy independent of catalytic inhibition [2]. These functional divergences underscore that generic substitution without validation of both enzymatic and receptor-mediated endpoints may compromise experimental reproducibility.

NF-κB suppression may not transfer
Competitive inhibitors like thioetheramide-PC fail to suppress NF-κB/MCP-1 in endothelial models.
PLA2R binding is not universal
High-affinity PLA2R antagonism is not shared by all sPLA₂ inhibitors, altering receptor-mediated endpoints.

Indoxam Evidence vs. sPLA2 Inhibitors


Inflammatory Signaling Suppression vs. Thioetheramide-PC

Indoxam completely suppresses venom sPLA₂-treated LDL-induced MCP-1 mRNA expression and NF-κB activity in HUVEC, whereas the competitive sPLA₂ inhibitor thioetheramide-PC fails to achieve suppression under identical experimental conditions [1].

Inflammatory Signaling
Head-to-head
Indoxam: complete suppression Thioetheramide-PC: none
Supports functional antagonism studies
HUVEC model; venom sPLA₂-LDL
sPLA₂ inhibition endothelial inflammation NF-κB signaling

sPLA2 Receptor Binding Potency

Indoxam blocks the binding of group IB sPLA₂ (PLA₂-IB) to murine PLA₂ receptor (PLA2R) with a high affinity Kᵢ of 30 nM [1]. This receptor blockade mechanism is distinct from its catalytic inhibition and contributes to its anti-inflammatory effects independent of sPLA₂ enzymatic activity [1].

PLA2R Binding
Class-level
Kᵢ = 30 nM
Supports receptor-mediated pathway study
Murine PLA2R binding assay
PLA₂ receptor (PLA2R) receptor antagonism Kᵢ determination

Dose-Dependent LPC Production Inhibition in LDL

Indoxam dose-dependently inhibits the production of palmitoyl-LPC and stearoyl-LPC in LDL incubated with snake venom sPLA₂, with IC₅₀ values of 1.2 µM and 0.8 µM, respectively [1]. These values serve as a quantitative benchmark for comparing potency across sPLA₂ inhibitors targeting LDL-associated phospholipid hydrolysis.

LPC Production Inhibition
Cross-study comparable
Palmitoyl-LPC IC₅₀ = 1.2 µM Stearoyl-LPC IC₅₀ = 0.8 µM
Supports dose-response benchmark
LDL + venom sPLA₂; LC/MS
lysophosphatidylcholine (LPC) LDL modification IC₅₀ determination

PLA2R-Dependent Survival Benefit in Endotoxic Shock

In PLA₂-IIA-deficient mice challenged with LPS, indoxam administration prolonged survival, suppressed plasma TNF-α, IL-1β, IL-6, and NO elevations, and these protective effects were absent in PLA2R-deficient mice, confirming receptor-dependent mechanism [1].

Endotoxic Shock Model
Class-level
Prolonged survival; suppressed TNF-α, IL-1β, IL-6, NO
Receptor-dependent protection context
PLA2R⁻/⁻ control; LPS model
endotoxic shock in vivo efficacy survival extension

Indoxam: Optimal sPLA2 Research Applications


sPLA2-Mediated LDL Modification and Atherogenic Inflammation

Indoxam is the inhibitor of choice for studies examining sPLA₂-driven LDL modification and subsequent endothelial activation. Its ability to completely suppress NF-κB and MCP-1 induction, a property not shared by thioetheramide-PC, makes it uniquely suited for dissecting sPLA₂-dependent pro-atherogenic pathways in vitro [1]. Use at concentrations guided by the established IC₅₀ values (0.8–1.2 µM) for LPC species inhibition in LDL [1].

PLA2R-Mediated Inflammatory Mechanisms In Vivo

Indoxam is particularly appropriate for in vivo studies where both catalytic inhibition and PLA2R antagonism are desired. Its demonstrated efficacy in prolonging survival and suppressing multiple cytokines in murine endotoxemia, coupled with the clear genetic validation that PLA2R is required for its protective effects, supports its use in sepsis and systemic inflammation models [2].

Functional Comparison of sPLA2 Inhibitors

Indoxam serves as a valuable reference compound in head-to-head studies comparing sPLA₂ inhibitor classes. Its distinct functional profile—including LPC inhibition potency (IC₅₀ 0.8–1.2 µM) [1] and high-affinity PLA2R binding (Kᵢ = 30 nM) [2]—provides a clear benchmark for evaluating newer or alternative inhibitors on both enzymatic and receptor-mediated endpoints.

Differentiating sPLA2 Isoform Contributions

Although Indoxam is a broad-spectrum sPLA₂ inhibitor, its well-characterized activity against multiple isoforms (including group IIA, V, X) [2] and its PLA2R antagonism make it a useful tool in combination with isoform-selective inhibitors or genetic models to dissect the relative contributions of different sPLA₂ species and receptor pathways in complex biological systems.

Application
Selection Property
Validation Focus
sPLA₂-driven LDL modification studies
NF-κB/MCP-1 suppression profile
Endothelial activation endpoint validation
PLA2R-mediated inflammatory mechanisms
PLA2R binding affinity
Survival and cytokine endpoint review
sPLA₂ inhibitor class comparison
LPC inhibition benchmark
Enzymatic vs receptor endpoint differentiation
sPLA₂ isoform contribution deconvolution
Broad-spectrum sPLA₂ inhibition
Isoform-specific pathway analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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